molecular formula C12H10F12O4 B12848524 2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate

2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate

Cat. No.: B12848524
M. Wt: 446.19 g/mol
InChI Key: XDZOGWDMXRMQJI-UHFFFAOYSA-N
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Description

2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate is a fluorinated organic compound with the molecular formula C12H10F12O4 . This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to degradation and reactive under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate involves several steps. The starting materials typically include fluorinated alcohols and acrylates. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process includes purification steps such as distillation and crystallization to achieve high purity levels, typically ranging from 96% to 99% .

Chemical Reactions Analysis

Types of Reactions

2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways, including enzyme inhibition and receptor binding, leading to specific biological effects .

Properties

Molecular Formula

C12H10F12O4

Molecular Weight

446.19 g/mol

IUPAC Name

2-[1,1,1,4,4,4-hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H10F12O4/c1-5(2)6(25)27-3-4-28-8(11(19,20)21,12(22,23)24)7(26,9(13,14)15)10(16,17)18/h26H,1,3-4H2,2H3

InChI Key

XDZOGWDMXRMQJI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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